molecular formula C61H57K3N4O14S4 B12379999 Sulfo-Cy7.5 DBCO

Sulfo-Cy7.5 DBCO

Cat. No.: B12379999
M. Wt: 1315.7 g/mol
InChI Key: GYGJWGVRHJCBST-UHFFFAOYSA-K
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Description

Sulfo-Cy7.5 DBCO is a dye derivative of Cyanine 7.5, bearing a dibenzocyclooctyne (DBCO) group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. This compound is widely used in scientific research for its ability to bind to biomolecules such as proteins and antibodies, allowing researchers to track their location and dynamic changes in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy7.5 DBCO involves the conjugation of Cyanine 7.5 with a DBCO group. The sulfonate groups are introduced to enhance water solubility. The reaction typically involves the following steps:

    Activation of Cyanine 7.5: Cyanine 7.5 is activated using a suitable activating agent.

    Conjugation with DBCO: The activated Cyanine 7.5 is then reacted with a DBCO derivative under controlled conditions to form this compound.

The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7.5 DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is copper-free and highly efficient, making it suitable for bioconjugation applications .

Common Reagents and Conditions

    Reagents: Azide-containing biomolecules, organic solvents.

    Conditions: Mild temperatures, neutral pH, and aqueous or organic solvents.

Major Products

The major product of the reaction between this compound and azide-containing biomolecules is a stable triazole linkage, which is used for labeling and tracking biomolecules in various biological assays .

Scientific Research Applications

Sulfo-Cy7.5 DBCO has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and tracking of proteins, antibodies, and other biomolecules in live cells and tissues.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

Sulfo-Cy7.5 DBCO exerts its effects through the formation of stable triazole linkages with azide-containing biomolecules. The DBCO group undergoes a strain-promoted cycloaddition reaction with azides, forming a covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of biomolecules. The sulfonate groups enhance the water solubility of the compound, making it suitable for use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy7.5 DBCO stands out due to its enhanced water solubility and efficient bioconjugation properties. The presence of sulfonate groups and the DBCO moiety makes it highly suitable for aqueous bioconjugation reactions, providing researchers with a reliable tool for labeling and tracking biomolecules in various biological assays .

Properties

Molecular Formula

C61H57K3N4O14S4

Molecular Weight

1315.7 g/mol

IUPAC Name

tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3

InChI Key

GYGJWGVRHJCBST-UHFFFAOYSA-K

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+]

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+]

Origin of Product

United States

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